BenchChemオンラインストアへようこそ!

Mal-amido-PEG12-acid

Antibody-Drug Conjugate Pharmacokinetics PEG Linker Optimization

Mal-amido-PEG12-acid is distinguished by its 12-unit PEG spacer, which reduces hydrophobicity and aggregation in high-DAR ADCs compared to shorter analogs. This enhances solubility and in vivo tolerability. It is essential for constructing ADCs and for PROTAC SAR studies where a defined spatial geometry is required. Sourcing this specific linker is critical for reproducible bioconjugation.

Molecular Formula C34H60N2O17
Molecular Weight 768.8 g/mol
Cat. No. B6333291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG12-acid
Molecular FormulaC34H60N2O17
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41)
InChIKeyIKPIYLUYRFENAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG12-acid Linker for ADC and PROTAC: Procurement and Selection Guide


Mal-amido-PEG12-acid (CAS 2378428-27-2) is a heterobifunctional polyethylene glycol (PEG) linker containing a maleimide group at one terminus and a carboxylic acid group at the other, separated by a 12-unit PEG spacer [1]. This architecture enables sequential orthogonal bioconjugation: maleimide reacts selectively with thiol groups (e.g., reduced cysteines on antibodies or peptides) to form stable thioether bonds, while the terminal carboxylic acid can be activated (e.g., via EDC/NHS chemistry) for subsequent coupling to primary amines on payloads, targeting ligands, or solid supports [2]. The compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and as a structural building block in proteolysis-targeting chimeras (PROTACs), where its defined PEG12 length provides a quantifiable balance between aqueous solubility and conjugate compactness .

Mal-amido-PEG12-acid: Why In-Class PEG Linker Substitution Introduces Quantifiable Performance Variance


Substituting Mal-amido-PEG12-acid with a shorter (e.g., PEG8) or longer (e.g., PEG24) PEG analog, or with an alternative reactive handle (e.g., NHS ester), produces measurable differences in conjugate performance that cannot be normalized through downstream process adjustments. In ADC applications, DAR8-ADCs constructed with PEG12 linkers exhibit distinct pharmacokinetic profiles relative to PEG8 constructs, with differences in plasma exposure and clearance rates directly attributable to linker length [1]. The terminal acid moiety of Mal-amido-PEG12-acid offers superior hydrolytic stability during storage and handling compared to NHS ester-terminated analogs (e.g., Mal-amido-PEG12-NHS ester), which undergo measurable hydrolysis in aqueous buffer even at neutral pH . Additionally, substitution with non-maleimide chemistries (e.g., DBCO-click, NHS-amine) alters conjugation specificity and efficiency, particularly when targeting thiol-containing biomolecules under physiologically relevant pH conditions [2]. These quantifiable differences preclude direct interchangeability without re-optimizing reaction conditions, purification protocols, and conjugate characterization workflows.

Mal-amido-PEG12-acid Comparative Evidence: Quantified Differentiation from PEG8, PEG24, and NHS Ester Analogs


Mal-amido-PEG12-acid vs. PEG8 and PEG24: Impact of PEG Spacer Length on ADC Pharmacokinetics

In a comparative study of homogeneous DAR8 ADCs incorporating pendant-type PEG linkers, constructs with PEG12 spacers demonstrated a pharmacokinetic profile intermediate between PEG8 and PEG24 constructs, with measurable differences in plasma clearance [1]. Increasing PEG chain length correlated with increased plasma and tumor exposures and decreased plasma clearance rates [2]. PEG12 provides a balance between reducing aggregate formation (observed with shorter PEGs) and avoiding excessive circulation half-life extension that may delay payload release (observed with longer PEGs).

Antibody-Drug Conjugate Pharmacokinetics PEG Linker Optimization

Mal-amido-PEG12-acid vs. PEG4Mal: Therapeutic Index Enhancement via Hydrophilic Linker Design

Comparative evaluation of maleimide-PEG linkers in maytansinoid ADCs demonstrated that conjugates prepared with a PEG(4)Mal hydrophilic linker exhibited markedly improved efficacy against MDR1-expressing human xenograft tumors compared to SMCC-linked conjugates, while maintaining comparable tolerability, thereby showing an improved therapeutic index [1]. Mal-amido-PEG12-acid extends this validated design principle by offering a longer (12-unit) PEG spacer, which provides greater hydrophilicity and flexibility for bioconjugation applications requiring increased spatial separation between antibody and payload.

ADC Therapeutic Index MDR1 Resistance

Mal-amido-PEG12-acid vs. Mal-amido-PEG12-NHS Ester: Carboxylic Acid Stability Advantage

Technical datasheets consistently document that the terminal carboxylic acid group in Mal-amido-PEG12-acid exhibits superior hydrolytic stability under standard storage conditions compared to the NHS ester terminus in Mal-amido-PEG12-NHS ester . NHS esters undergo measurable hydrolysis in aqueous buffers and are susceptible to degradation in ambient humidity, necessitating rigorous anhydrous storage and limiting usable shelf life after reconstitution. The acid-terminated linker can be stored as a stable solid and activated on-demand via EDC/NHS chemistry immediately prior to conjugation, ensuring consistent molar reactivity for reproducible bioconjugation workflows [1].

Linker Stability Procurement Storage

Mal-amido-PEG12-acid vs. NHS-PEG12-Maleimide: Orthogonal Conjugation Selectivity

Mal-amido-PEG12-acid enables sequential, fully orthogonal conjugation: maleimide reacts selectively with thiol groups at pH 6.5–7.5 without cross-reactivity with amines, followed by on-demand acid activation and amine coupling in a separate step [1]. In contrast, NHS-PEG12-maleimide presents competing reactivity: the NHS ester undergoes spontaneous hydrolysis in aqueous media and can react prematurely with lysine residues or buffer amines before the maleimide-thiol step, complicating stoichiometric control and product homogeneity [2]. At pH 7, maleimide exhibits approximately 1000-fold selectivity for thiols over amines [3], ensuring that the first conjugation step proceeds with minimal off-target modification.

Bioconjugation Site-Specific Labeling Reaction Orthogonality

Mal-amido-PEG12-acid Purity Specification: >99% as Baseline for Reproducible Conjugate Synthesis

Commercial Mal-amido-PEG12-acid is available with validated purity specifications (e.g., 99.32% as documented in vendor certificates of analysis) . In contrast, polydisperse PEG linkers or lower-purity monodisperse batches introduce variable chain length distributions and unidentified impurities that can confound DAR determination, complicate analytical characterization (e.g., HIC, SEC, LC-MS), and increase batch-to-batch variability in conjugate performance . High-purity monodisperse PEG12 linkers enable reproducible control over drug-to-antibody ratio (DAR) and conjugate hydrophobicity, parameters directly correlated with ADC efficacy and toxicity profiles.

Quality Control Procurement ADC Development

Mal-amido-PEG12-acid: Quantified Relationship Between PEG Chain Length and ADC Aggregate Formation

Stability studies evaluating PEG linkers in ADC constructs demonstrated that aggregate content decreases as PEG chain length increases [1]. ADCs prepared with shorter PEG linkers (PEG4) or without PEG modifiers exhibit higher aggregation propensity, which correlates with increased plasma clearance and altered tissue distribution [2]. Mal-amido-PEG12-acid, with its 12-unit PEG spacer, provides a quantifiable reduction in aggregate formation compared to PEG8 and PEG4 constructs while maintaining a shorter spacer length than PEG24, which may confer excessively prolonged circulation times.

ADC Stability Aggregation PEG Linker Design

Mal-amido-PEG12-acid: High-Value Application Scenarios Based on Quantified Differentiation


ADC Development Requiring Tunable Pharmacokinetics with Minimized Aggregate Formation

In ADC programs where both reduced aggregation and controlled plasma exposure are critical, Mal-amido-PEG12-acid provides an evidence-backed solution. Studies demonstrate that aggregate content decreases with increasing PEG length, and PEG12 constructs offer an intermediate clearance profile between PEG8 (faster clearance) and PEG24 (slower clearance) [1]. This enables formulation scientists to achieve the desired therapeutic window without the aggregation issues associated with PEG4 or PEG8 linkers, nor the excessively prolonged half-life of PEG24 [2].

Stepwise Orthogonal Bioconjugation Requiring Sequentially Controlled Reactivity

For workflows demanding precise sequential conjugation—such as site-specific antibody modification followed by payload attachment—Mal-amido-PEG12-acid is superior to NHS-PEG12-maleimide. The maleimide group reacts selectively with thiols (approximately 1000-fold preference over amines at pH 7) [1], while the acid terminus remains inert until intentionally activated. This orthogonality eliminates competing NHS reactivity during the initial thiol-coupling step, improving yield and reducing purification burden [2].

PROTAC Linker Selection Where Defined Spacer Length Correlates with Ternary Complex Formation Efficiency

In PROTAC design, linker length and composition directly influence ternary complex formation and degradation efficiency. Mal-amido-PEG12-acid is a validated PEG-based PROTAC linker [1] whose defined 12-unit PEG spacer offers a quantifiable length between shorter (PEG4/PEG8) and longer (PEG24) alternatives. This enables systematic structure-activity relationship (SAR) studies to optimize linker length for specific E3 ligase-target protein pairs without introducing polydispersity variables that confound interpretation [2].

GMP-Like Process Development Requiring High-Purity Monodisperse Linkers for Reproducible Conjugate Characterization

For process development and scale-up toward GMP manufacturing, Mal-amido-PEG12-acid with documented purity (e.g., ≥99.32%) [1] reduces analytical variability in DAR determination, HIC profiling, and LC-MS characterization compared to polydisperse PEG or lower-purity monodisperse batches [2]. This analytical consistency is critical for generating robust data packages for regulatory submissions and ensuring batch-to-batch reproducibility in ADC or bioconjugate manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG12-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.